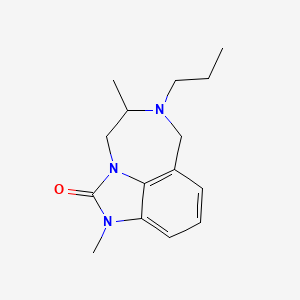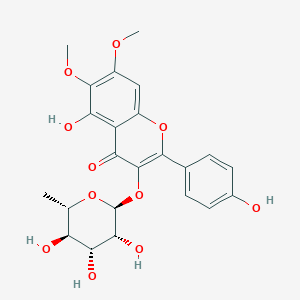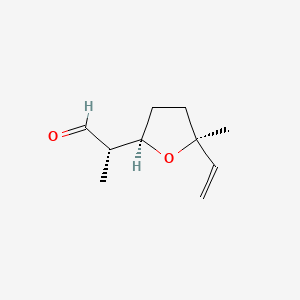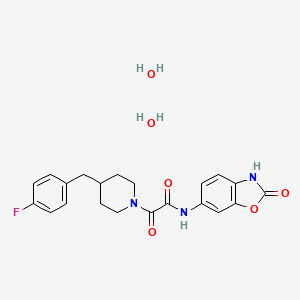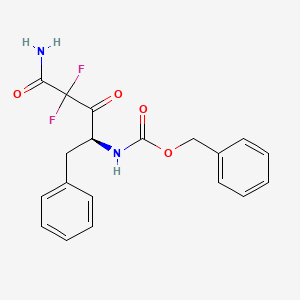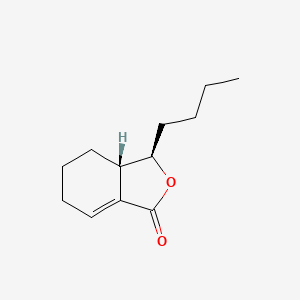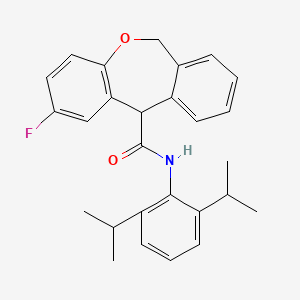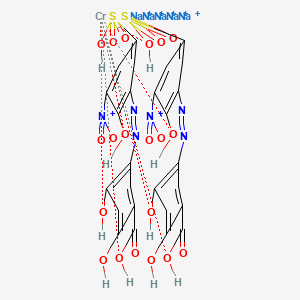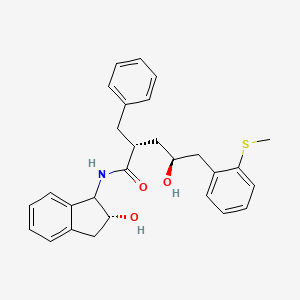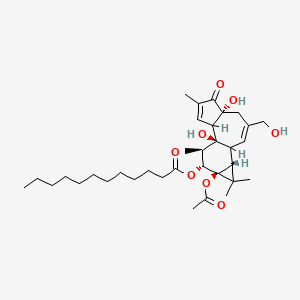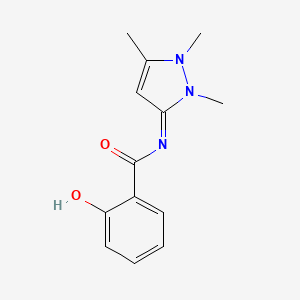
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide: is a heterocyclic compound that features a pyrazoline ring fused with a salicylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide typically involves the reaction of 3-methyl-3-pyrazolin-5-one with salicylamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced pyrazoline derivatives.
Substitution: Formation of halogenated or alkylated pyrazoline derivatives.
Scientific Research Applications
N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide exerts its effects involves interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use in detecting reducing carbohydrates.
Triazol-5-ylidene: A group of persistent carbenes with enhanced stability.
Uniqueness: N-(1,2,3-Trimethyl-3-pyrazolin-5-ylidene)salicylamide stands out due to its unique combination of a pyrazoline ring and a salicylamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88059-46-5 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-hydroxy-N-(1,2,5-trimethylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(3)15(9)2)14-13(18)10-6-4-5-7-11(10)17/h4-8,17H,1-3H3 |
InChI Key |
UJVOYPQGFQAQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)C2=CC=CC=C2O)N(N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



